

# Application Note: High-Performance Liquid Chromatography (HPLC) Method for Phenoxymethylpenicillin Quantification

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Compound of Interest		
Compound Name:	Phenoxymethyl	
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#### Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a widely used β-lactam antibiotic effective against a range of bacterial infections.[1] Accurate and reliable quantification of Phenoxymethylpenicillin in various samples, including pharmaceutical formulations and biological matrices, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for this purpose.[1][2] This application note presents a detailed, validated HPLC method for the quantification of Phenoxymethylpenicillin, providing a comprehensive protocol for laboratory use.

**Phenoxymethyl** penicillin is the **phenoxymethyl** analog of penicillin G.[1] Its potassium salt is commonly used in oral formulations.[1][3] The method described herein is a reverse-phase HPLC approach, a common and effective technique for the analysis of penicillins.[1]

### Physicochemical Properties of Phenoxymethylpenicillin

A clear understanding of the physicochemical properties of **Phenoxymethyl**penicillin is fundamental for method development.



Property	Value	Reference
Molecular Formula	C16H18N2O5S	[4]
Molecular Weight	350.4 g/mol	[4][5]
IUPAC Name	(2S,5R,6R)-3,3-dimethyl-7- oxo-6-[(2- phenoxyacetyl)amino]-4-thia-1- azabicyclo[3.2.0]heptane-2- carboxylic acid	[4]
Solubility	Soluble in polar organic solvents. In water at pH 1.8, solubility is 24 mg/100 ml.	[4]

#### **HPLC Method Parameters**

Several isocratic HPLC methods have been successfully employed for the quantification of **Phenoxymethyl**penicillin. The following table summarizes various reported chromatographic conditions.



Parameter	Method 1 (Pharmaceutic als)	Method 2 (Pharmaceutic als)	Method 3 (Human Plasma)	Method 4 (Human Serum)
Stationary Phase	Hypersil ODS, C18 (30cm x 4mm, 5µm)	Lichrospher 100 RP-18e (250 x 4.0mm, 10μ)	C18 column (125 x 4 mm)	μBondapak C-18 (30 cm by 3.9 mm, 10μm)
Mobile Phase	Water: Acetonitrile: Glacial Acetic Acid (500:500:5.75)	Phosphate buffer: Methanol: Water (8:42:50), pH 3.5	66% 0.02 M phosphoric acid buffer with tetrabutylammoni um dihydrogenphosp hate and 34% acetonitrile	Acetonitrile and 0.05 M phosphate buffer (pH 6.5)
Flow Rate	1 ml/min	1.2 ml/min	Not Specified	1.6 ml/min
Detection Wavelength	254 nm	254 nm	269 nm	Not Specified
Run Time	10 min	30 min	Not Specified	Not Specified
Injection Volume	10 μΙ	20 μΙ	Not Specified	Not Specified
Reference	[3]	[6]	[7]	[2]

### **Experimental Protocols**

Below are detailed protocols for sample preparation and analysis based on established methods.

# Protocol 1: Analysis of Phenoxymethylpenicillin in Tablets

This protocol is adapted from a method for the determination of **Phenoxymethyl**penicillin potassium in tablet formulations.[3]

#### 1. Materials and Reagents:



- Phenoxymethylpenicillin Potassium reference standard
- HPLC grade acetonitrile, water, and glacial acetic acid
- **Phenoxymethyl**penicillin tablets (e.g., 250mg)
- 2. Standard Solution Preparation:
- Accurately weigh 125 mg of **Phenoxymethyl**penicillin Potassium working standard.
- Dissolve in 30 ml of the mobile phase (Water: Acetonitrile: Glacial Acetic Acid at a 500:500:5.75 ratio).
- Make up the volume to 50 ml with the mobile phase and filter the solution.
- 3. Sample Preparation:
- · Weigh and powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to about 400,000 USP Penicillin V units and transfer to a 100 ml volumetric flask.
- Add the mobile phase to volume and shake for approximately 5 minutes.
- Filter a portion of this solution through a 0.5 μm or finer porosity filter. The filtrate is ready for injection.
- 4. Chromatographic Analysis:
- Set up the HPLC system according to the parameters in Method 1 of the HPLC Method Parameters table.
- Inject 10 μl of the standard and sample solutions.
- Quantify the amount of Phenoxymethylpenicillin in the sample by comparing the peak area with that of the standard.



## Protocol 2: Analysis of Phenoxymethylpenicillin in Human Plasma

This protocol is based on a method for determining **Phenoxymethyl**penicillin concentrations in human plasma.[7]

- 1. Materials and Reagents:
- Phenoxymethylpenicillin reference standard
- HPLC grade acetonitrile and phosphoric acid
- Tetrabutylammonium dihydrogenphosphate
- Human plasma
- C18/OH solid-phase extraction (SPE) cartridges
- 2. Standard Solution Preparation:
- Prepare stock solutions of **Phenoxymethyl**penicillin in a suitable solvent and dilute with drug-free plasma to create calibration standards ranging from 0.1 to 19 µg/ml.
- 3. Sample Preparation (Solid-Phase Extraction):
- Isolate **Phenoxymethyl**penicillin from plasma using a C18/OH SPE cartridge.
- Elute the analyte from the cartridge.
- The extracts are then ready for injection into the HPLC system.
- 4. Chromatographic Analysis:
- Configure the HPLC system as per the conditions outlined in Method 3 of the HPLC Method Parameters table.
- Inject the prepared sample extracts.



• The concentration of **Phenoxymethyl**penicillin in the plasma samples is determined from the calibration curve constructed from the standards.

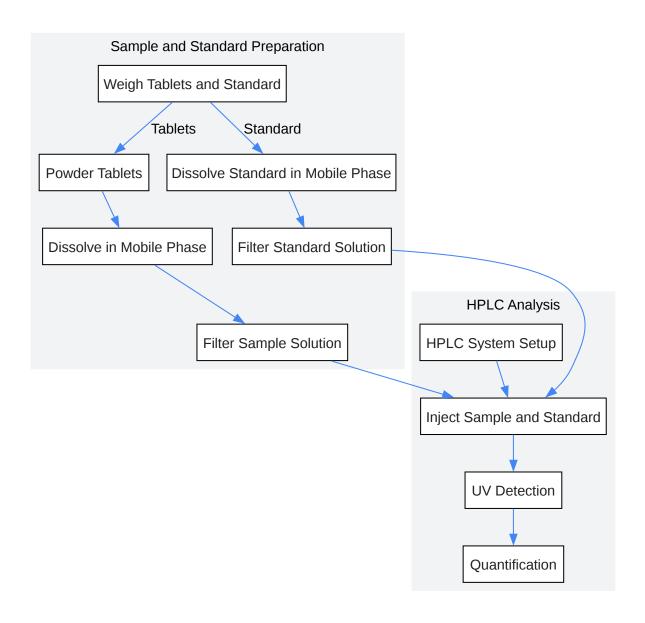
#### **Method Validation Summary**

The reliability of an analytical method is ensured through validation. The following table summarizes typical validation parameters for HPLC-based quantification of **Phenoxymethyl**penicillin.

Parameter	Result	Reference
Linearity	Linear in the concentration range of 0.125 to 16.00 mg/liter in serum.	[2]
Accuracy	Between -5.4% and 5.2% for plasma samples.	[7]
Precision	Coefficient of variation between 1.5% and 4.9% for intra-assay variability in serum. [2] Precision between 0.8% and 1.6% in plasma.[7]	[2][7]
Specificity	The method is specific as there was no interference from placebo at the retention time of phenoxymethylpenicillin.	[6]
Extraction Efficiency	78.5 ± 6.8% from serum.	[2]

# Visualizations Experimental Workflow for Tablet Analysis



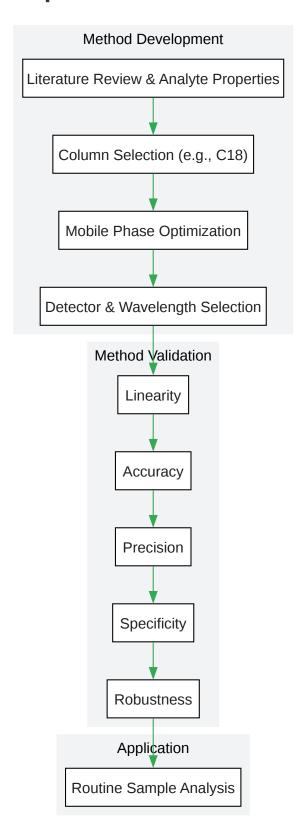


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Caption: Workflow for **Phenoxymethyl**penicillin quantification in tablets.



#### **Logical Relationship of HPLC Method Development**



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Caption: HPLC method development and validation process.

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